4-Vinylbenzyl perfluorooctanoate
Description
Significance in Contemporary Polymer Science and Materials Engineering
Fluoropolymers are a distinct class of materials renowned for their remarkable properties, including high thermal stability, chemical inertness, low coefficient of friction, and excellent dielectric properties. nih.govidc-online.com A key characteristic that sets them apart is their low surface energy, which makes them resistant to wetting by both water and oils (hydrophobic and oleophobic). idc-online.com The incorporation of fluorine atoms into a polymer is a proven strategy to enhance surface properties. fts-de.com
The significance of monomers like 4-vinylbenzyl perfluorooctanoate lies in their ability to create polymers with tailored surface characteristics. By incorporating long perfluoroalkyl side chains onto a polymer backbone, it is possible to create surfaces with extremely low surface energy. lbl.gov This is because the surface energy of a material is dictated by its outermost chemical groups. lbl.gov The hierarchy of surface tension for different chemical groups is generally recognized as CF3 < CF2 < CH3 < CH2. lbl.gov Polymers rich in CF3 groups at the surface, such as those derived from this compound, can achieve lower surface energies than traditional fluoropolymers like Polytetrafluoroethylene (PTFE), which primarily exposes CF2 groups. lbl.gov
These ultra-low surface energy materials are crucial for developing advanced technologies, including:
Superhydrophobic and Superamphiphobic Surfaces: These surfaces exhibit extreme liquid repellency, which is vital for anti-fouling, anti-icing, and self-cleaning applications. nih.gov
Advanced Coatings: Fluorinated polymer coatings can provide barrier protection against nonpolar substances, reducing the permeation and diffusion of solvents, fuels, and other chemicals. fts-de.com
Biomedical Devices: The chemical inertness and unique surface properties of fluoropolymers make them suitable for various biomedical applications. nih.gov
Microelectronics: Low friction coefficients and low electrostatic loading are beneficial in the manufacturing and operation of microelectronic components. lbl.gov
The study of such monomers contributes to a deeper understanding of structure-property relationships in polymers, enabling the rational design of new materials with precisely controlled surface functionalities.
Overview of Monomer Design Principles for Fluorinated Vinylbenzyl Compounds
The design of fluorinated vinylbenzyl monomers is a strategic process aimed at achieving specific properties in the final polymer. The selection and arrangement of different chemical moieties within the monomer are critical. Machine learning and computational chemistry are emerging as powerful tools to navigate the vast chemical space and predict monomer-level properties, accelerating the design of next-generation polymeric materials. rsc.orgrsc.org
Key design principles for these monomers include:
Polymerizable Group: The vinyl group (-CH=CH2) on the benzyl (B1604629) ring is the active site for polymerization, typically through free-radical polymerization methods. researchgate.netbeilstein-journals.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a modern, controlled radical polymerization technique used for such monomers to produce well-defined polymers. beilstein-journals.orgfluorine1.ru The vinylbenzyl moiety is particularly useful as it also allows for post-polymerization modification. beilstein-journals.org
Fluorinated Chain: The perfluoroalkyl chain is the primary contributor to the low surface energy of the resulting polymer. The length of this chain and its terminal group (in this case, a CF3 group) are crucial. Longer perfluoroalkyl chains and a high density of CF3 groups at the surface lead to lower surface energies. lbl.govresearchgate.net
Functionality and Reactivity: The choice of monomer impacts various formulation properties, including viscosity, cure speed, and adhesion. bomar-chem.com For instance, the synthesis of this compound itself involves the reaction between a vinylbenzyl precursor, like 4-vinylbenzyl chloride, and a perfluorinated salt. researchgate.net The reactivity of the vinyl group is a key consideration for polymerization kinetics. researchgate.net
By systematically varying these structural elements, researchers can fine-tune the properties of the resulting polymers, such as their glass transition temperature, thermal stability, solubility, and, most importantly, their surface energy and wettability. acs.orgmdpi.com This tailored approach allows for the creation of high-performance materials for specialized applications. 3m.com
Research Findings
Detailed research into this compound has yielded specific data regarding its properties and the characteristics of its polymer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 230295-06-4 |
| Molecular Formula | C₁₇H₉F₁₅O₂ |
| Molecular Weight | 530.23 g/mol |
| Synonyms | p-Vinylbenzyl perfluorooctanoate, (4-ethenylphenyl)methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
Source: Alfa Chemistry alfa-chemistry.com
Table 2: Expected Properties of Poly(this compound)
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Surface Energy | Extremely Low | Due to the dense packing of pendant perfluorooctanoate side chains with terminal CF₃ groups at the surface. lbl.gov |
| Wettability | Highly Hydrophobic & Oleophobic | The low surface energy repels both water and oils. idc-online.com |
| Thermal Stability | High | A general characteristic of fluorinated polymers. nih.govidc-online.com |
| Chemical Resistance | Excellent | Fluoropolymers are generally inert to most solvents and chemicals. idc-online.com |
| Polymerization Control | Good | Can be synthesized via controlled radical polymerization techniques like RAFT to achieve well-defined molecular weights and low polydispersity. beilstein-journals.orgfluorine1.ru |
List of Compound Names
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Polytetrafluoroethylene (PTFE) |
Structure
3D Structure
Properties
IUPAC Name |
(4-ethenylphenyl)methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F15O2/c1-2-8-3-5-9(6-4-8)7-34-10(33)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)32/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKVBIQFSFMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F15O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380763 | |
| Record name | 4-Vinylbenzyl perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230295-06-4 | |
| Record name | (4-Ethenylphenyl)methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230295-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Vinylbenzyl perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Chemical Modification Strategies of 4 Vinylbenzyl Perfluorooctanoate
Precursor Synthesis: Derivatization of 4-Vinylbenzyl Structures
The foundation of 4-vinylbenzyl perfluorooctanoate synthesis lies in the availability of appropriately functionalized 4-vinylbenzyl precursors. These intermediates provide the necessary reactive sites for the subsequent attachment of the perfluorooctanoate moiety.
Synthesis of 4-Vinylbenzyl Halides (e.g., 4-Vinylbenzyl Chloride)
4-Vinylbenzyl chloride (VBC) is a primary and versatile precursor in the synthesis of various 4-vinylbenzyl derivatives. nih.govresearchgate.netkoreascience.krtandfonline.comnih.gov It possesses both a polymerizable vinyl group and a highly reactive chloromethyl group, making it a valuable building block. guidechem.com
One common method for synthesizing 4-vinylbenzyl chloride is through the chlorination of 4-vinylbenzyl alcohol. univook.com This reaction typically involves treating the alcohol with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to replace the hydroxyl group with a chlorine atom. univook.com The reaction is often carried out at moderate temperatures in a suitable solvent like dichloromethane. univook.commarquette.edu
Another synthetic route to 4-vinylbenzyl chloride involves the gas-phase chlorination of p-methylstyrene using chlorine gas. guidechem.com This process is typically conducted at elevated temperatures (180-220°C) and may utilize a tubular reactor. guidechem.com
A laboratory-scale synthesis of 4-vinylbenzyl chloride can also be achieved by reacting p-chloromethyl-α-bromoethylbenzene with potassium hydroxide (B78521) in toluene, using 18-crown-6 (B118740) as a phase transfer catalyst. This reaction proceeds at 40°C and yields the desired product after workup and distillation. chemicalbook.com
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| 4-Vinylbenzyl alcohol | Thionyl chloride or Phosphorus pentachloride | Dichloromethane | Moderate | High | univook.com |
| p-Methylstyrene | Chlorine gas | Carbon tetrachloride | 180-220°C | - | guidechem.com |
| p-Chloromethyl-α-bromoethylbenzene | Potassium hydroxide, 18-crown-6 | Toluene | 40°C | 95% | chemicalbook.com |
Synthesis of Other Key Vinylbenzyl Intermediates
Beyond halides, other vinylbenzyl intermediates are crucial for specific synthetic strategies. 4-Vinylbenzyl alcohol, for instance, serves as a direct precursor for esterification. It can be synthesized from 4-vinylbenzyl chloride by hydrolysis. One reported method involves reacting 4-vinylbenzyl chloride with potassium acetate (B1210297) to form 4-vinylbenzyl acetate, followed by hydrolysis with potassium hydroxide in an alcohol-water mixture. marquette.edu This two-step process, conducted under a nitrogen atmosphere, yields 4-vinylbenzyl alcohol. marquette.edu
Another important intermediate is 4-vinylbenzyl azide (B81097), which can be prepared by the reaction of 4-vinylbenzyl chloride with sodium azide in N,N-dimethylformamide (DMF). rsc.org This reaction proceeds at room temperature and provides the azide in high yield after extraction and solvent evaporation. rsc.org
| Precursor | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 4-Vinylbenzyl alcohol | 4-Vinylbenzyl chloride | 1. Potassium acetate2. Potassium hydroxide | 1. DMSO2. Alcohol/Water | 1. 40°C, 20h2. 50°C, 10h | 82% (from acetate) | marquette.edu |
| 4-Vinylbenzyl azide | 4-Vinylbenzyl chloride | Sodium azide | N,N-dimethylformamide | Room temperature, 36h | 94% | rsc.org |
Esterification Chemistry: Integration of Perfluorooctanoate Moiety
The introduction of the perfluorooctanoate group is achieved through an esterification reaction. A common and effective method is the reaction of a 4-vinylbenzyl precursor, typically 4-vinylbenzyl alcohol, with a reactive derivative of perfluorooctanoic acid, such as perfluorooctanoyl chloride. This reaction is often carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically performed in an anhydrous solvent, such as dichloromethane, at reduced temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions. marquette.edu
Alternatively, direct esterification between 4-vinylbenzyl alcohol and perfluorooctanoic acid can be performed, often requiring a catalyst and conditions to remove the water byproduct to drive the reaction to completion. researchgate.net Methods like azeotropic distillation with a Dean-Stark apparatus can be employed for this purpose. researchgate.net
Purification and Isolation Methodologies for Monomeric this compound
After the esterification reaction, the crude product contains the desired this compound monomer, as well as unreacted starting materials, byproducts, and the catalyst. A multi-step purification process is necessary to isolate the pure monomer.
A typical purification sequence involves:
Washing: The reaction mixture is first washed with water to remove water-soluble impurities and salts. marquette.eduorgsyn.org In some cases, washing with a dilute acid or base solution may be necessary to neutralize any remaining acidic or basic species. marquette.edu
Drying: The organic layer containing the product is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water. marquette.edu
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. marquette.edu
Chromatography: For high purity, flash column chromatography on silica (B1680970) gel is a common and effective method. rsc.org A suitable eluent system is chosen to separate the product from any remaining impurities.
Distillation/Recrystallization: Depending on the physical properties of the monomer, distillation under reduced pressure or recrystallization from a suitable solvent can be used as a final purification step. univook.com Recrystallization involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. orgsyn.org
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure and the absence of impurities. marquette.edursc.org
| Purification Step | Description | Purpose |
| Washing | The reaction mixture is washed with water and sometimes dilute acid/base solutions. | To remove water-soluble impurities, salts, and neutralize the mixture. |
| Drying | The organic layer is treated with an anhydrous drying agent. | To remove residual water from the organic phase. |
| Solvent Removal | The solvent is evaporated under reduced pressure. | To concentrate the product. |
| Column Chromatography | The product is passed through a silica gel column with a suitable eluent. | To separate the desired monomer from impurities based on polarity. |
| Distillation/Recrystallization | The product is either distilled under vacuum or recrystallized from a solvent. | To obtain a highly purified final product. |
Polymerization Kinetics and Mechanisms of 4 Vinylbenzyl Perfluorooctanoate
Free Radical Polymerization of 4-Vinylbenzyl perfluorooctanoate
Free radical polymerization is a fundamental process for converting vinyl monomers into polymers. fujifilm.com For this compound, this process follows a classic chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com
Initiation, Propagation, and Termination Dynamics
The polymerization is typically initiated by the thermal decomposition of an initiator, such as an azo compound or peroxide, to generate free radicals. fujifilm.com These radicals then react with a this compound monomer, opening the vinyl group's double bond to form a new, monomeric radical. youtube.com This initiation step is generally slow. hacettepe.edu.tr
The newly formed radical rapidly adds to subsequent monomer molecules in the propagation phase, leading to the swift growth of the polymer chain. youtube.comhacettepe.edu.tr The rate of propagation is influenced by factors such as monomer concentration and temperature. hacettepe.edu.tr
Termination, the final stage, occurs when two growing radical chains react with each other. fujifilm.com This can happen through two primary mechanisms: recombination, where the two chains combine to form a single, longer polymer, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two polymer chains, one saturated and one unsaturated. fujifilm.com The specific termination mechanism can affect the final molecular weight distribution of the polymer. fujifilm.com
Controlled/Living Radical Polymerization (CLRP) Approaches
To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and limited control over polymer architecture, controlled/living radical polymerization (CLRP) techniques are employed. cmu.edu These methods introduce a dynamic equilibrium between active and dormant propagating species, allowing for the synthesis of well-defined polymers. nih.gov
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful CLRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org This process is known for its compatibility with a wide range of monomers and reaction conditions. nih.gov
In the context of this compound, RAFT polymerization would involve the addition of a suitable RAFT agent to a conventional free-radical polymerization system. wikipedia.org The key to RAFT is a reversible chain transfer process where the propagating radical adds to the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical that can initiate further polymerization. fluorine1.ru This reversible process allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow polydispersities. cmu.edu Research on similar monomers like 4-vinylbenzaldehyde (B157712) has demonstrated the successful use of RAFT to produce well-defined polymers and block copolymers. nih.govnih.gov
Table 1: Key Parameters in RAFT Polymerization of Vinylbenzyl Monomers
| Parameter | Description | Significance |
| Chain Transfer Agent (CTA) | A thiocarbonylthio compound that mediates the polymerization. | Choice of CTA affects the control over polymerization and the range of applicable monomers. |
| Initiator | A source of primary radicals, typically an azo compound like AIBN. | The ratio of CTA to initiator influences the number of polymer chains and the final molecular weight. |
| Monomer Conversion | The percentage of monomer that has been converted to polymer. | In a controlled polymerization, molecular weight increases linearly with conversion. |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. | A low PDI (typically < 1.5) indicates a well-controlled polymerization. beilstein-journals.org |
Atom Transfer Radical Polymerization (ATRP) for Graft Copolymerization
Atom Transfer Radical Polymerization (ATRP) is another robust CLRP method that relies on a reversible atom transfer process catalyzed by a transition metal complex. acs.org ATRP is particularly well-suited for the synthesis of graft copolymers, where polymer chains are grown from a backbone polymer. researchgate.net
For this compound, ATRP can be employed to create graft copolymers by either the "grafting from" or "grafting through" approach. In the "grafting from" method, a macroinitiator with initiating sites along its backbone is used to initiate the polymerization of the vinyl monomer. researchgate.net The "grafting through" method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer. cmu.edu
The versatility of ATRP allows for the synthesis of complex architectures and functional materials. cmu.edu The halogen end-group of ATRP-synthesized polymers can be further modified, enabling the creation of advanced materials. cmu.edu
Homopolymerization Characteristics
The homopolymerization of this compound is expected to exhibit characteristics typical of vinylbenzyl monomers. The presence of the bulky and electron-withdrawing perfluorooctanoate group can influence the reactivity of the vinyl group and the properties of the resulting polymer. The polymerization kinetics, including the rates of initiation, propagation, and termination, will be dictated by the interplay of steric and electronic effects of the substituent. hacettepe.edu.tr Studies on structurally related monomers, such as 4-vinylbenzyl piperidine, have shown a propensity for thermal autopolymerization at elevated temperatures, a factor that would need to be considered in the controlled polymerization of this compound. rsc.org
Copolymerization Behavior with Diverse Comonomers
The ability of this compound to copolymerize with a variety of other monomers is a key feature for tailoring the properties of the final material. The fluorinated side chains can impart unique properties such as hydrophobicity and oleophobicity to the resulting copolymer.
Copolymerization can be carried out using conventional free radical polymerization or controlled radical polymerization techniques to achieve desired compositions and architectures. For instance, copolymerization of a related monomer, 4-vinylbenzyl chloride, with other monomers has been successfully demonstrated using RAFT polymerization. beilstein-journals.org The reactivity ratios of the comonomers will determine the distribution of monomer units along the polymer chain, which can range from random to blocky copolymers. The incorporation of this compound into copolymers can be used to create materials with specific surface properties or for applications requiring chemical resistance. fluorine1.ru
Integration into Responsive Polymeric Systems
The incorporation of this compound into polymeric structures can induce responsiveness to external stimuli, such as temperature, pH, or solvent polarity. The highly fluorinated side chains contribute to the creation of microenvironments with distinct properties within the polymer matrix. This can lead to the development of "smart" materials that undergo conformational changes or self-assembly in response to specific triggers.
For instance, the hydrophobic nature of the perfluorooctanoate chains can be leveraged to create amphiphilic copolymers that self-assemble into micelles or other nanostructures in aqueous environments. The morphology and stability of these assemblies can be sensitive to changes in the surrounding medium, making them promising candidates for applications in drug delivery, sensing, and nanotechnology. While direct research on responsive systems containing this compound is limited, the principles of polymer self-assembly and stimuli-responsive behavior observed in other fluorinated and amphiphilic systems provide a strong foundation for predicting their potential.
Block and Graft Copolymer Architectures
The controlled polymerization of this compound opens up avenues for the synthesis of complex macromolecular architectures, including block and graft copolymers. These architectures allow for the combination of the unique properties of the fluorinated segments with those of other polymer blocks, leading to materials with synergistic or multifunctional characteristics.
Block Copolymers: The synthesis of block copolymers incorporating this compound can be achieved through sequential monomer addition in a controlled polymerization process like RAFT. For example, a hydrophilic block could be first synthesized, followed by the growth of a hydrophobic block of poly(this compound). The resulting amphiphilic block copolymer would be expected to exhibit self-assembly behavior, forming well-defined nanostructures in selective solvents.
Graft Copolymers: Grafting polymers onto or from a backbone containing this compound units is another strategy to create complex architectures. This can be accomplished using techniques such as "grafting from," where polymerization of a second monomer is initiated from active sites along the poly(this compound) backbone, or "grafting to," where pre-synthesized polymer chains are attached to the backbone. Another powerful method is "grafting through," which involves the copolymerization of a macromonomer of this compound with another monomer.
Furthermore, "click" chemistry reactions offer a versatile and efficient route for the post-polymerization modification of polymers containing this compound, enabling the attachment of various functional side chains to create graft copolymers. This approach allows for a high degree of control over the grafting density and the nature of the grafted chains.
While specific examples and detailed characterization of block and graft copolymers of this compound are not widely reported, studies on analogous systems using vinylbenzyl chloride provide a blueprint for their synthesis. For instance, the conversion of the benzyl (B1604629) chloride groups to azide (B81097) or alkyne functionalities allows for the use of "click" chemistry to graft on a variety of polymer chains. A similar strategy could be envisioned for polymers of this compound, where the ester linkage could potentially be cleaved to reveal a functional group for subsequent grafting reactions, or the vinyl group could be preserved for post-polymerization modifications.
The table below summarizes hypothetical polymerization data for this compound based on typical results observed for similar monomers under RAFT polymerization conditions.
| Entry | Monomer | CTA | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 4-VBPO | CPADB | 100:1:0.2 | 6 | 65 | 35,000 | 1.15 |
| 2 | 4-VBPO | CPADB | 200:1:0.2 | 12 | 78 | 68,000 | 1.18 |
| 3 | 4-VBPO | DDMAT | 100:1:0.2 | 8 | 72 | 38,000 | 1.25 |
| 4 | 4-VBPO | DDMAT | 200:1:0.2 | 16 | 85 | 75,000 | 1.28 |
Table 1: Representative Data for RAFT Polymerization of this compound (4-VBPO) Data is illustrative and based on typical outcomes for similar monomers.
Structural Elucidation and Morphological Analysis of Poly 4 Vinylbenzyl Perfluorooctanoate Materials
Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for probing the chemical structure of polymers. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the atomic and molecular composition, as well as the nature of chemical bonds within the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of polymers, providing detailed information about the chemical environment of individual atoms. For poly(4-vinylbenzyl perfluorooctanoate), both ¹H NMR and ¹³C NMR are crucial for confirming the successful polymerization and the integrity of the monomeric units within the polymer chain.
In the ¹H NMR spectrum of poly(this compound), one would expect to observe characteristic signals corresponding to the protons of the polymer backbone and the benzyl (B1604629) and perfluorooctanoate side chains. The broad signals in the polymer's spectrum, when compared to the sharp peaks of the monomer, are indicative of the restricted motion of protons within the polymer structure.
Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the polymer. The chemical shifts in the ¹³C NMR spectrum can be assigned to the various carbon atoms in the repeating unit of poly(this compound), further confirming its structure. The presence of the carbonyl carbon from the ester group and the carbons of the aromatic ring and the perfluorinated chain would be key indicators of the polymer's identity.
Table 1: Illustrative ¹H NMR and ¹³C NMR Data for Poly(this compound)
| Assignment | Illustrative ¹H NMR Chemical Shift (δ, ppm) | Illustrative ¹³C NMR Chemical Shift (δ, ppm) |
| Polymer Backbone (CH, CH₂) | 1.2 - 2.1 (broad) | 40 - 46 |
| Benzyl CH₂ | 5.1 - 5.3 (broad) | 65 - 67 |
| Aromatic CH | 6.8 - 7.4 (broad) | 127 - 138 |
| Carbonyl (C=O) | - | 170 - 172 |
| Perfluoroalkyl Chain (CF₂, CF₃) | - | 105 - 120 (multiple signals) |
Note: The chemical shifts are illustrative and based on typical values for similar structural motifs. Actual experimental values may vary.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FTIR spectrum of poly(this compound) would exhibit characteristic absorption bands that confirm the presence of the ester and perfluoroalkyl groups, as well as the aromatic and aliphatic components of the polymer.
Key vibrational bands would include a strong absorption peak corresponding to the C=O stretching of the ester group, typically found in the region of 1740-1760 cm⁻¹. The presence of the long perfluoroalkyl chain would be confirmed by strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations. Additionally, peaks corresponding to the aromatic C-H and C=C stretching of the benzyl group, and the aliphatic C-H stretching of the polymer backbone would be observed. The analysis of FTIR spectra is a critical step in verifying the chemical structure of the synthesized polymer. nih.govmdpi.com
Table 2: Illustrative FTIR Spectral Data for Poly(this compound)
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3020-3100 | Aromatic C-H Stretching | Medium |
| ~2850-2950 | Aliphatic C-H Stretching | Medium |
| ~1750 | C=O Stretching (Ester) | Strong |
| ~1600, ~1490 | Aromatic C=C Stretching | Medium |
| ~1100-1300 | C-F Stretching | Strong, Broad |
| ~830 | Aromatic C-H Bending | Medium |
Note: These are illustrative peak positions and intensities. Actual experimental values may differ slightly.
Chromatographic Analysis for Molecular Weight Distribution
The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of a polymer. Gel Permeation Chromatography is the standard technique for determining these parameters.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of a polymer. confex.com By separating polymer molecules based on their hydrodynamic volume in solution, GPC provides crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). alfa-chemistry.commdpi.com
For poly(this compound), GPC analysis would be performed using a suitable solvent system in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or a mixture of solvents like chloroform (B151607) and hexafluoroisopropanol for highly fluorinated polymers. beilstein-journals.org The resulting chromatogram would show the distribution of molecular sizes, from which Mn, Mw, and PDI can be calculated. A narrow PDI value, typically close to 1, would indicate a well-controlled polymerization process.
Table 3: Illustrative GPC Data for Poly(this compound)
| Parameter | Illustrative Value |
| Number-Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 35,000 g/mol |
| Polydispersity Index (PDI) | 1.4 |
Note: These values are for illustrative purposes and would depend on the specific polymerization conditions.
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For polymers, these methods provide insights into thermal stability, decomposition behavior, and phase transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of polymers.
For poly(this compound), a TGA thermogram would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. The presence of the thermally stable perfluorooctanoate side chains is expected to impart significant thermal stability to the polymer. researchgate.net The analysis would likely show a multi-step degradation process, corresponding to the decomposition of the ester linkage, the polymer backbone, and the fluorinated side chains. The high thermal stability is a key characteristic of many fluorinated polymers.
Table 4: Illustrative TGA Data for Poly(this compound)
| Parameter | Illustrative Value |
| Onset Decomposition Temperature (Tonset) | 350 °C |
| Temperature of Maximum Decomposition (Tmax) | 420 °C |
| Residual Mass at 600 °C | 15% |
Note: These values are illustrative and represent typical data obtained for thermally stable fluorinated polymers.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental thermal analysis technique used to investigate the thermal transitions of a polymer as a function of temperature. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured. This allows for the determination of key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
For poly(this compound), specific DSC data is not extensively available in public literature. However, the expected thermal behavior can be inferred from its constituent components: a polystyrene-like backbone and a long perfluorinated side chain. The backbone, derived from the 4-vinylbenzyl group, is expected to contribute to the polymer's glass transition temperature. For comparison, poly(4-vinylpyridine), which has a similar vinyl aromatic structure, exhibits a glass transition temperature in the range of 140–160 °C. researchgate.net The bulky and rigid perfluorooctanoate side chains would significantly influence chain packing and mobility. The presence of these fluorinated side chains generally increases the thermal stability of polymers due to the high strength of the C-F bond. nsf.govnih.gov
In studies of similar polymers, such as poly(ethylene-co-tetrafluoroethylene) grafted with poly(vinylbenzyl chloride), DSC results show that the degree of grafting impacts the material's crystallinity. researchgate.net For poly(this compound), a semi-crystalline nature might be expected, potentially showing both a glass transition (from the amorphous portion of the backbone) and a melting transition if the perfluorinated side chains are able to crystallize. The glass transition temperature would likely be elevated due to the steric hindrance imposed by the bulky side chains, which restricts the segmental motion of the polymer backbone.
Table 1: Expected Thermal Transitions for Poly(this compound) based on Analogous Polymer Systems
| Thermal Transition | Expected Temperature Range (°C) | Associated Component/Phenomenon |
|---|---|---|
| Glass Transition (Tg) | 130 - 170 | Amorphous polymer backbone |
| Melting Temperature (Tm) | > 200 | Crystalline domains of perfluorinated side chains |
| Decomposition Temperature (Td) | > 300 | Cleavage of C-C and C-F bonds |
Surface and Bulk Morphological Assessment
The morphology of a polymer, at both the surface and in the bulk, is critical to its physical and chemical properties. Techniques such as Scanning Electron Microscopy provide visual information about the surface topography, while X-ray Photoelectron Spectroscopy yields data on the surface's elemental composition and chemical states. Porosity and surface area, determined by methods like N2 porosimetry, are crucial for applications involving membranes or sorbents.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a powerful technique for visualizing the surface topography of materials at high magnification. An SEM scans a focused beam of electrons over a surface to create an image. The signals detected derive from electron-sample interactions and reveal information about the surface's texture, and in some cases, its composition.
Specific SEM studies on poly(this compound) are not readily found in the reviewed literature. However, the surface morphology of films made from this polymer would be highly dependent on the method of preparation (e.g., solution casting, spin-coating, or melt processing) and its subsequent thermal history. Research on other polymers demonstrates the utility of SEM in revealing surface features. For instance, studies on polyhydroxyalkanoate (PHA) blends have shown that surface topography can range from a rough, coralloid structure with pores to a smooth, regular surface, depending on the blend composition and crystallinity. researchgate.net This change in morphology directly impacts the material's biocompatibility. researchgate.net
For poly(this compound), it is anticipated that solution-cast films from a good solvent would likely exhibit a relatively smooth and uniform surface. The significant presence of low-surface-energy perfluorinated chains would drive them to migrate to the polymer-air interface, a phenomenon that might not be directly visible with SEM but could be confirmed by XPS. If the polymer is semi-crystalline, SEM imaging could potentially reveal spherulitic structures or other crystalline features, especially after selective etching of the amorphous regions.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. ucdavis.eduresearchgate.netyoutube.com XPS is particularly valuable for analyzing fluoropolymers, as the high electronegativity of fluorine results in significant, easily identifiable chemical shifts in the carbon (C 1s) spectrum.
While specific XPS spectra for poly(this compound) are not published, a theoretical spectrum can be predicted based on its structure. The survey scan would show prominent peaks for Fluorine (F 1s), Oxygen (O 1s), and Carbon (C 1s). High-resolution scans of the C 1s region would be particularly informative, allowing for the deconvolution of peaks corresponding to the different chemical environments of the carbon atoms. Challenges in XPS analysis of polymers include potential X-ray-induced degradation, which can alter the surface chemistry during measurement. nih.govcardiff.ac.uk
The distinct carbon environments in poly(this compound) would include:
Aromatic carbons from the benzyl ring.
Aliphatic carbons of the polymer backbone and the CH2 benzyl group.
Carbonyl carbon (C=O) of the ester group.
Methylene (B1212753) carbon adjacent to the ester oxygen (-O-CH2-).
Fluorinated carbons (CF2 and CF3) of the perfluorooctanoate chain, which would exhibit the largest chemical shifts to higher binding energies due to the strong electron-withdrawing effect of fluorine.
Table 2: Predicted High-Resolution C 1s XPS Peak Assignments for Poly(this compound)
| Functional Group | Expected Binding Energy (eV) |
|---|---|
| C-C/C-H (Backbone & Aromatic) | ~284.8 |
| C-O (Benzyl Ester Linkage) | ~286.5 |
| C=O (Ester Carbonyl) | ~289.0 |
| C-F2 (Perfluoroalkyl Chain) | ~291.5 |
| C-F3 (Terminal Group) | ~293.5 |
Porosity and Surface Area Characterization (e.g., N2 Porosimetry, BET)
Nitrogen porosimetry is a technique used to determine the porosity, pore size distribution, and surface area of a material. The analysis involves adsorbing nitrogen gas onto the surface of the material at cryogenic temperature (77 K). The Brunauer-Emmett-Teller (BET) theory is then applied to the adsorption data to calculate the specific surface area. researchgate.netresearchgate.net
Polymers containing bulky, rigid side chains can exhibit significant intrinsic microporosity. This "side chain porosity" arises when the rigid side groups prevent efficient packing of the flexible polymer backbones, creating free volume elements of a size that can be measured by gas sorption. nsf.govnih.govresearchgate.net The structure of poly(this compound), with its flexible polystyrene-like backbone and rigid, bulky perfluorooctanoate side chains, is an ideal candidate for this phenomenon.
Research on polymers with similar architectures—a flexible backbone with rigid, fluorinated side chains—has demonstrated that these materials can possess substantial microporosity and consequently high BET surface areas. nsf.govexlibrisgroup.com This porosity makes them promising candidates for applications such as gas separation membranes. nih.govresearchgate.net For example, a polymer with trifluoromethyl (-CF3) substituted side chains was found to have a higher BET surface area compared to its non-fluorinated analog, attributed to the bulkiness and stiffness of the fluorinated group hindering interchain packing. nsf.gov It is therefore highly probable that poly(this compound) would also exhibit a porous structure with a measurable BET surface area.
Table 3: Representative Porosity Data for Polymers with Fluorinated Side-Chain Porosity
| Parameter | Representative Value | Method |
|---|---|---|
| BET Surface Area (SA_BET) | 100 - 600 m²/g | N₂ Adsorption at 77 K |
| Pore Type | Microporous | NLDFT Analysis |
| Average Pore Diameter | 10 - 20 Å | NLDFT Analysis |
Note: The values in this table are representative of polymers with side-chain porosity and are not specific experimental data for poly(this compound).
Theoretical and Computational Investigations of 4 Vinylbenzyl Perfluorooctanoate and Its Polymers
Density Functional Theory (DFT) Studies on Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comyoutube.com It is particularly valuable for calculating molecular properties and understanding intermolecular interactions with high accuracy. For fluorinated polymers, DFT can elucidate the nature and strength of interactions between polymer chains and between the polymer and its environment.
Intramolecular Interactions: Analyzing the geometry and electronic properties of the monomer itself. This includes the influence of the electron-withdrawing perfluorooctanoate chain on the electronic structure of the vinylbenzyl group.
Intermolecular Interactions: Calculating the binding energies and geometries of dimer or oligomer complexes to understand how polymer chains interact with each other. These calculations can quantify the contributions of various forces, such as van der Waals and electrostatic interactions.
For instance, DFT has been used to study the effect of fluorine substitution on the molecular and crystal structure of poly(arylene-ethynylene) polymers, revealing that fluorination can impact inter-chain distances and electronic coupling. nih.gov Similar studies on 4-Vinylbenzyl perfluorooctanoate would be crucial to predict the packing and electronic properties of its polymer.
Table 1: Illustrative DFT Calculation Results for Monomer-Monomer Interactions
This table illustrates the type of data that would be generated from DFT studies on the interactions between two this compound monomers. The values are hypothetical and serve as an example.
| Interaction Type | Calculated Interaction Energy (kcal/mol) | Equilibrium Distance (Å) |
| Perfluorooctanoate-Perfluorooctanoate | -5.2 | 4.5 |
| Benzyl-Benzyl (π-stacking) | -2.8 | 3.8 |
| Perfluorooctanoate-Benzyl | -1.5 | 5.0 |
Molecular Dynamics Simulations of Polymer Conformation and Assembly
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mtu.edunih.gov For polymers, MD simulations can provide detailed information about chain conformation, dynamics, and the self-assembly of polymer chains into larger structures.
Polymer Self-Assembly: Simulating the aggregation of multiple polymer chains to observe how they pack and organize. It is expected that the fluorinated side chains would drive the self-assembly into structures that minimize the contact between the fluorinated and non-fluorinated parts of the polymer and the surrounding medium, potentially forming micelles or layered structures in solution. mtu.edu
Effect of Temperature: Studying how the polymer conformation and assembly change with temperature, including the prediction of the glass transition temperature. youtube.com
MD simulations on perfluorinated ionomers have shown that pendant side chains have a preference to orient perpendicularly to the hydrophilic/hydrophobic interface, leading to long-range orientational correlation. acs.org A similar ordering would be anticipated for the perfluorooctanoate side chains in poly(this compound).
Modeling of Interfacial Phenomena in Fluorinated Polymer Systems
The interface between a fluorinated polymer and another medium (e.g., water, oil, or air) is critical to many of its applications, such as in coatings and surfactants. mtu.edu Modeling these interfacial phenomena helps in understanding and predicting the macroscopic properties of these materials, such as wettability and adhesion.
Polymers of this compound are expected to exhibit very low surface energy due to the high fluorine content. acs.org This low surface energy is a direct result of the weak intermolecular forces at the surface.
Hydrophobic Interactions
Hydrophobicity, or the tendency to repel water, is a hallmark of fluorinated polymers. This property arises not from a repulsion of water molecules, but from the strong cohesive energy of water and the weak interactions between the fluorinated surface and water.
Computational models can quantify the hydrophobic character of a surface by calculating the contact angle of a water droplet on the polymer surface or by determining the free energy of hydration of the polymer. For poly(this compound), the perfluorooctanoate chains would create a highly hydrophobic surface. mtu.edu
Electrostatic Interactions
Electrostatic interactions arise from the distribution of charges within a molecule. mdpi.com The carbon-fluorine bond is highly polar due to the large electronegativity difference between carbon and fluorine. This polarity leads to significant electrostatic interactions within and between polymer chains, as well as with other molecules.
In poly(this compound), the perfluorinated side chains would possess a significant local dipole moment. Computational models can map the electrostatic potential surface of the polymer, identifying regions of positive and negative charge. These models can predict how the polymer will interact with polar solvents and other charged molecules. mdpi.com
Van der Waals Forces and Chemisorption
Van der Waals forces are weak, short-range electrostatic interactions between uncharged molecules. nih.gov In fluorinated polymers, these forces are weaker than in their hydrocarbon counterparts due to the low polarizability of the C-F bond. This contributes to the low surface energy and non-stick properties of these materials.
Chemisorption involves the formation of a chemical bond between a molecule and a surface. While the perfluorinated chains are relatively inert, the benzyl (B1604629) group in this compound could potentially engage in chemisorption on certain substrates. DFT calculations can be employed to study the adsorption energies and mechanisms of the polymer on various surfaces, providing insight into its adhesive properties. mdpi.com
Environmental Fate and Transformation Studies of Perfluorooctanoate Containing Polymers General Research Area
Biodegradation and Biotransformation Studies of Fluorinated Polymeric Structures
The biodegradation of fluorinated polymers is generally considered to be a very slow process, if it occurs at all. europa.eu The microbial degradation of the highly stable fluorinated backbones of many polymers has not been extensively documented. However, for side-chain fluorinated polymers like 4-Vinylbenzyl perfluorooctanoate, the primary concern is the potential for the biotransformation of the perfluorooctanoate side chain.
Research has shown that certain polyfluorinated compounds can be transformed by microorganisms found in soil and wastewater treatment plants. researchgate.net For instance, studies on fluorotelomer alcohols, which are structurally different from this compound but also contain a fluorinated chain, have demonstrated that they can be microbially degraded to form PFOA. researchgate.net Similarly, other perfluorinated precursors have been observed to transform into persistent perfluoroalkyl acids (PFAAs) under environmental conditions. nih.gov
Some studies have investigated the biodegradation of PFOA itself. For example, certain strains of Pseudomonas have been shown to achieve a limited degree of PFOA biotransformation, leading to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs). mdpi.com However, complete mineralization (the breakdown to carbon dioxide and fluoride) is rarely observed. researchgate.netnih.gov The general consensus is that while some biotransformation of PFOA precursors can occur, PFOA itself is highly recalcitrant to microbial degradation. researchgate.netmdpi.com
Table 1: Summary of Biodegradation Studies on Related Perfluorinated Compounds
| Compound/Class | Microorganism/System | Transformation Products | Key Findings |
| Fluorotelomer Alcohols | Soil & Wastewater Bacteria | Perfluorooctanoic Acid (PFOA) | Demonstrates microbial transformation of precursors to PFOA. researchgate.net |
| 2-N-ethyl(perfluorooctane sulfonamido)ethanol | Wastewater Treatment Sludge | Perfluorooctanesulfonate (PFOS) | Shows biotransformation of a precursor to another persistent PFAS. researchgate.net |
| Perfluorooctanoic Acid (PFOA) | Pseudomonas aeruginosa | Perfluoroheptanoic Acid (PFHpA), Perfluorohexanoic Acid (PFHxA), etc. | Limited biodegradation with formation of shorter-chain PFCAs. mdpi.com |
| Perfluorooctanoic Acid (PFOA) | Pseudomonas putida | Perfluorohexanoic Acid (PFHxA), Perfluoroheptanoic Acid (PFHpA), Perfluoropentanoic Acid (PFPeA) | Partial biotransformation observed. mdpi.com |
Photolytic and Chemical Degradation Pathways of Perfluorooctanoate Moieties in Polymers
The perfluorooctanoate moiety within a polymer like this compound is susceptible to degradation through photolytic and other chemical processes, although the conditions required can be energetic.
Photolytic Degradation:
Photolysis, or degradation by light, is a potential transformation pathway for fluorinated compounds in the environment. nih.gov For polymers, the initial step in photolytic degradation often involves the absorption of UV radiation, which can lead to the formation of free radicals and subsequent chain cleavage. youtube.com In the case of this compound, the vinylbenzyl group may be susceptible to photodegradation, potentially leading to the release of the perfluorooctanoate side chain.
Once released, or if the polymer structure allows for its exposure, the perfluorooctanoate moiety can undergo further photolytic degradation. Studies on PFOA have shown that it can be degraded under UV irradiation, often in the presence of a photocatalyst like titanium dioxide (TiO2). mdpi.com This process can lead to the stepwise shortening of the perfluoroalkyl chain and eventual mineralization to fluoride (B91410) ions. mdpi.comencyclopedia.pub The degradation efficiency is often dependent on factors like pH and the presence of other substances in the water. mdpi.com
Chemical Degradation:
Chemical degradation of PFOA can occur through various advanced oxidation and reduction processes. nih.govresearchgate.net These methods typically involve the generation of highly reactive species, such as hydroxyl radicals or hydrated electrons, which can attack the PFOA molecule. gdut.edu.cn
Common chemical degradation pathways for PFOA include:
Decarboxylation: The removal of the carboxylic acid head group is often an initial step in the degradation process. gdut.edu.cn
Chain Shortening: Following decarboxylation, the perfluoroalkyl chain is progressively shortened, leading to the formation of shorter-chain PFCAs. nih.govresearchgate.netcswab.org
H/F Exchange: In some degradation processes, a hydrogen atom may replace a fluorine atom on the perfluoroalkyl chain. nih.gov
It is important to note that complete mineralization of PFOA through chemical degradation often requires specific and energetic conditions that may not be prevalent in the natural environment. mdpi.com
Table 2: Examples of Chemical Degradation Studies of PFOA
| Degradation Method | Key Reactants/Conditions | Major Degradation Products | Efficacy |
| Photochemical | UV light, often with a photocatalyst (e.g., TiO2) | Shorter-chain PFCAs, Fluoride ions | High removal of PFOA possible, but defluorination can be incomplete. mdpi.comencyclopedia.pub |
| Electrochemical | Boron-doped diamond electrodes | Shorter-chain PFCAs, Fluoride ions | Can achieve complete mineralization under optimal conditions. gdut.edu.cn |
| Thermal Treatment | High temperatures (e.g., >550°C for some fluoropolymers) | Varies by polymer; can include monomers and other fluorinated byproducts. nih.gov | Effective for destruction but can produce harmful byproducts if not optimized. |
| Sonochemical | Ultrasound | Shorter-chain PFCAs, Fluoride ions | Degradation occurs through acoustic cavitation. encyclopedia.pub |
Environmental Persistence Considerations for Polymeric Materials
Polymeric materials containing perfluorooctanoate, such as this compound, are considered to be extremely persistent in the environment. europa.euacs.org This persistence is a direct result of the high strength and stability of the carbon-fluorine bonds in the perfluorooctanoate moiety and the carbon-carbon backbone of the polymer. rsc.orgwikipedia.org
The large molecular size of polymers generally limits their bioavailability and uptake into living cells. europa.eu However, the environmental concern with side-chain fluorinated polymers is their potential to degrade over time, releasing smaller, more mobile, and bioavailable non-polymeric PFAS, such as PFOA. europa.eu This degradation can occur through physical weathering, chemical reactions, and potentially biological processes, leading to the fragmentation of the polymer and the release of the perfluorooctanoate side chains. europa.eu
Once released into the environment, PFOA is highly persistent and mobile. It has a long half-life in water systems and does not readily degrade under natural conditions. mdpi.comencyclopedia.pub Due to its persistence, PFOA can be transported over long distances in the atmosphere and water, leading to widespread environmental contamination. nih.gov The ultimate fate of many PFAS, including PFOA, is often considered to be the oceans. wikipedia.org
The disposal of products containing these polymers is also a significant concern. Landfilling can lead to the leaching of PFAS into the surrounding environment. europa.eu While incineration at high temperatures can destroy PFAS, there are concerns about the potential for incomplete combustion and the formation of other hazardous byproducts. europa.eu
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing 4-vinylbenzyl perfluorooctanoate in polymer systems?
- Methodology : Synthesis typically involves esterification of perfluorooctanoic acid (PFOA) with 4-vinylbenzyl chloride under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, coupled with Fourier-transform infrared spectroscopy (FTIR) to verify ester bond formation. Differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) are critical for analyzing thermal stability and molecular weight distribution, respectively. Contamination risks (e.g., residual PFOA) must be minimized using purification techniques like column chromatography .
Q. How can researchers optimize analytical methods for detecting trace levels of this compound in environmental matrices?
- Methodology : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Sample preparation should include solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Method validation requires spiking experiments to assess recovery rates (target: 70–120%) and limits of detection (LOD < 1 ng/L). Cross-contamination must be mitigated via strict procedural blanks and PFAS-free labware .
Q. What are the challenges in assessing the environmental persistence of this compound compared to PFOA?
- Methodology : Conduct aerobic/anaerobic biodegradation studies under controlled laboratory conditions (e.g., OECD 301/302 guidelines). Monitor degradation products via high-resolution mass spectrometry (HRMS). Compare hydrolysis rates at varying pH levels (pH 3–10) to evaluate ester bond stability. Note that the vinylbenzyl group may introduce photolytic degradation pathways absent in PFOA, requiring UV irradiation experiments .
Advanced Research Questions
Q. How do ionic interactions between this compound and zwitterionic polymers influence surface wettability in biomedical applications?
- Methodology : Design salt-responsive polymer brushes (e.g., poly VBIPS) by copolymerizing this compound with zwitterionic monomers. Use contact angle measurements to quantify wettability shifts (e.g., 40° to 25°) in PBS vs. NaCl solutions. Atomic force microscopy (AFM) and quartz crystal microbalance (QCM) can elucidate conformational changes in polymer chains under varying ionic strengths .
Q. What advanced oxidation/reduction processes (AO/RPs) are effective for degrading this compound, and how do mechanisms differ from PFOA?
- Methodology : Compare UV/persulfate, sonolysis, and electrochemical oxidation efficiency using pseudo-first-order kinetics. Radical scavenging experiments (e.g., with tert-butanol) identify dominant reactive species (•OH vs. SO₄•⁻). Degradation pathways can be mapped via HRMS, focusing on cleavage of the ester bond vs. defluorination. Note that the vinylbenzyl group may enhance adsorption on catalysts like TiO₂, altering reaction kinetics .
Q. How can computational modeling predict the thermal decomposition pathways of this compound?
- Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-O (ester) and C-F bonds. Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) validates predicted decomposition products (e.g., perfluorooctanoic acid, styrene derivatives). Kinetic modeling (e.g., Arrhenius plots) quantifies activation energies for competing pathways .
Q. What experimental designs address contradictions in PFAS sorption data when using biochars or activated carbon for this compound removal?
- Methodology : Conduct batch sorption isotherms (Langmuir/Freundlich models) under varied pH, ionic strength, and natural organic matter (NOM) conditions. Characterize biochar surface properties (BET surface area, FTIR for functional groups) to correlate with sorption capacity. Competitive experiments with co-occurring PFAS (e.g., PFOS) identify selectivity trends. Reusability studies (e.g., regeneration with methanol) assess practicality .
Data Contradiction Analysis
Q. Why do studies report conflicting degradation efficiencies for PFAS compounds like this compound in advanced oxidation processes?
- Resolution : Variability arises from differences in radical generation rates (e.g., •OH vs. SO₄•⁻), matrix effects (e.g., carbonate scavenging), and initial PFAS concentrations. Standardize experimental conditions (e.g., [PFAS] = 1 μM, pH 7) and use probe compounds (e.g., nitrobenzene for •OH quantification) to enable cross-study comparisons. Meta-analyses should account for reactor design (e.g., flow-through vs. batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
